(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Lewis acidity pKa electron-withdrawing effect

(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 1704066-91-0) is a polyfunctional arylboronic acid that combines an ortho-pyrrolidinosulfonyl group with a 4,5-difluoro substitution pattern on the phenyl ring. This compound falls within the broader class of fluorinated phenylboronic acids, which are known to exhibit enhanced Lewis acidity and distinct reactivity profiles compared to non-fluorinated analogs.

Molecular Formula C10H12BF2NO4S
Molecular Weight 291.08 g/mol
CAS No. 1704066-91-0
Cat. No. B1434738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
CAS1704066-91-0
Molecular FormulaC10H12BF2NO4S
Molecular Weight291.08 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1S(=O)(=O)N2CCCC2)F)F)(O)O
InChIInChI=1S/C10H12BF2NO4S/c12-8-5-7(11(15)16)10(6-9(8)13)19(17,18)14-3-1-2-4-14/h5-6,15-16H,1-4H2
InChIKeyAYTATFGJGDLJQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 1704066-91-0) – A Structurally Differentiated Boronic Acid Building Block


(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 1704066-91-0) is a polyfunctional arylboronic acid that combines an ortho-pyrrolidinosulfonyl group with a 4,5-difluoro substitution pattern on the phenyl ring [1]. This compound falls within the broader class of fluorinated phenylboronic acids, which are known to exhibit enhanced Lewis acidity and distinct reactivity profiles compared to non-fluorinated analogs [2]. The simultaneous presence of the electron-withdrawing sulfonyl moiety and two fluorine atoms generates a unique electronic environment at the boron center that cannot be replicated by simpler fluorophenylboronic acids or non-fluorinated sulfonamide boronic acid building blocks [3]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, with a recommended storage temperature of 2–8°C [4].

Why Generic Substitution Fails for (4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid


Substituting (4,5-difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid with a simpler analog—such as a non-fluorinated pyrrolidinosulfonyl-phenylboronic acid or a 4,5-difluorophenylboronic acid lacking the sulfonamide—carries material risk for synthetic outcomes. The ortho-pyrrolidinosulfonyl group imposes a steric and electronic profile that alters both the acidity of the boronic acid and its conformational behavior during Suzuki-Miyaura transmetallation [1]. Removal of the fluorine atoms reduces the electron-withdrawing character, raises the pKa (decreasing Lewis acidity), and eliminates the potential for downstream fluorine-specific interactions in medicinal chemistry [2]. Conversely, omitting the sulfonylpyrrolidine fragment forfeits the sulfonamide pharmacophore—a privileged motif in protease and kinase inhibitor design—and eliminates a synthetic handle for further derivatization [3]. The quantitative evidence below demonstrates that these structural features are not interchangeable without measurable consequences for reactivity, stability, and application scope.

Quantitative Differentiation Evidence for (4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid


Enhanced Boronic Acid Acidity (Lower pKa) Relative to Non-Sulfonamide 4,5-Difluoro Analogs

The predicted pKa of (4,5-difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is 7.10 ± 0.53, approximately 0.5 pKa units lower than that of 3,4-difluorophenylboronic acid (pKa 7.59 ± 0.10, predicted), which lacks the ortho-pyrrolidinosulfonyl substituent . This corresponds to roughly a threefold increase in acidity (ΔpKa ≈ 0.49). For context, the pKa of unsubstituted phenylboronic acid is 8.86, and fluorinated phenylboronic acids span a range of 6.17–8.77 depending on substitution pattern [1]. The additional acidity of the target compound is attributable to the combined electron-withdrawing effects of the ortho-sulfonyl group and the 4,5-difluoro substitution, both of which stabilize the boronate anion.

Lewis acidity pKa electron-withdrawing effect sulfonamide boronic acids

Regioisomeric Differentiation from [2,5-Difluoro-4-(pyrrolidin-1-ylsulfonyl)phenyl]boronic acid (CAS 486422-56-4)

(4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 1704066-91-0) is a constitutional isomer of [2,5-difluoro-4-(pyrrolidin-1-ylsulfonyl)phenyl]boronic acid (CAS 486422-56-4). In the target compound, the sulfonylpyrrolidine group is positioned ortho to the boronic acid and the two fluorine atoms occupy the 4- and 5-positions (meta and para to boron, respectively). In CAS 486422-56-4, the sulfonylpyrrolidine occupies the 4-position (para to boron) and the fluorines are at 2- and 5-positions (one ortho to boron, one meta) [1]. Ortho-substituted phenylboronic acids display distinct acidity, conformational preferences, and Suzuki coupling reactivity compared to their para-substituted isomers owing to steric proximity and potential intramolecular interactions [2]. The 4,5-difluoro pattern of the target compound avoids the destabilizing ortho-fluorine effect documented for 2,6-difluorophenylboronic acids, which exhibit enhanced hydrolytic deboronation rates [3].

regioselectivity isomeric purity Suzuki coupling ortho-substituent effects

Hydrolytic Stability Advantage Over Ortho-Difluoro Boronic Acid Isomers

A systematic study of all fluoro-substituted phenylboronic acid isomers demonstrated that compounds bearing two fluorine atoms at the ortho positions (relative to boron) exhibit the lowest hydrolytic stability, undergoing faster protodeboronation [1]. The target compound carries its fluorine atoms at the 4- and 5-positions—one meta and one para to the boronic acid group—and thus lacks ortho-fluorine substitution. Based on the structure-stability relationship established by Zarzeczańska et al. (2017), this substitution pattern is predicted to confer greater resistance to hydrolytic decomposition compared to ortho-difluoro analogs such as 2,6-difluorophenylboronic acid, while retaining the electron-withdrawing benefits of fluorine [1]. This property is critical for reactions conducted in aqueous or protic media, where boronic acid protodeboronation can limit yield.

hydrolytic stability deboronation fluorinated boronic acids protodeboronation

Molecular Weight and Stoichiometric Differentiation from Non-Fluorinated Pyrrolidinosulfonyl Boronic Acids

The molecular weight of (4,5-difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is 291.08 g/mol (C10H12BF2NO4S), which is approximately 36 g/mol higher than the non-fluorinated analog (2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 913835-83-3, MW 255.10 g/mol, C10H14BNO4S) [1]. This 14% increase in molecular weight directly affects reagent mass calculations for synthesis. Commercially, the target compound is offered at purity specifications of 95% (AKSci) , 97% (Chemenu) , and 98% (Leyan) , with a recommended long-term storage temperature of 2–8°C [2].

molecular weight reagent stoichiometry procurement calculation purity specification

Electron-Withdrawing Synergy: Dual Fluorine and Sulfonyl Substitution Versus Mono-Substituted Analogs

The compound integrates three electron-withdrawing features: the ortho-sulfonyl group (σp ≈ 0.68 for SO2NR2), and two fluorine atoms (σm = 0.34, σp = 0.06 each, with enhanced inductive effects) [1]. By comparison, the non-fluorinated analog (2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 913835-83-3) has only the sulfonyl substituent, while 3,4-difluorophenylboronic acid (CAS 168267-41-2) has only the two fluorines . The combined electron withdrawal in the target compound is expected to produce a boron center that is more electron-deficient than either analog alone, as reflected in the lower predicted pKa. The review by Zarzeczańska et al. (2022) confirms that increasing fluorine substitution progressively lowers the pKa of phenylboronic acids, with the effect being additive when combined with other electron-withdrawing groups [2].

Hammett substituent constants electron deficiency boron Lewis acidity fluorine effect

Ortho-Sulfonylpyrrolidine as a Synthetic Handle and Pharmacophore – Differentiation from Simple Fluorophenylboronic Acids

The pyrrolidin-1-ylsulfonyl group is a recognized pharmacophoric element in multiple drug discovery programs, including κ-opioid receptor antagonists (e.g., PF-04455242, which features a pyrrolidin-1-ylsulfonyl-biphenyl core) [1], dipeptidyl peptidase IV inhibitors, and serine protease inhibitors [2]. The target compound provides this sulfonamide motif pre-installed on a boronic acid handle, enabling direct Suzuki-Miyaura coupling to generate libraries of pyrrolidinosulfonyl-containing biaryls in a single step. By contrast, simple fluorophenylboronic acids such as 3,4-difluorophenylboronic acid lack any sulfonamide functionality and would require additional synthetic steps to introduce a comparable motif. The ortho-positioning of the sulfonyl group relative to boron may also enable post-coupling cyclization strategies or intramolecular hydrogen-bonding interactions that are geometrically inaccessible with meta- or para-substituted analogs [3].

sulfonamide pharmacophore pyrrolidine protease inhibitor building block diversity

Recommended Application Scenarios for (4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid Based on Differentiation Evidence


Suzuki-Miyaura Synthesis of Fluorinated, Sulfonamide-Containing Biaryl Libraries for Drug Discovery

This compound is optimally deployed as a key building block in parallel synthesis of biaryl libraries where both fluorine substitution and a sulfonamide motif are desired in the final target [1]. The enhanced Lewis acidity (predicted pKa 7.10) relative to non-sulfonamide difluorophenylboronic acids supports efficient transmetallation in Suzuki couplings, while the pre-installed pyrrolidinosulfonyl group eliminates the need for post-coupling sulfonylation [2]. Researchers constructing focused libraries around sulfonamide-based pharmacophores—such as κ-opioid receptor antagonists, DPP-IV inhibitors, or serine protease inhibitors—will benefit from the convergent synthesis enabled by this building block [3].

Development of Fluorinated Boronic Acid-Based Enzyme Inhibitors Requiring Enhanced Acidity and Stability

In designing boronic acid-based inhibitors of serine proteases or dipeptidyl peptidases, the lower pKa of this compound (7.10 vs. 8.86 for unsubstituted phenylboronic acid) means that a greater fraction of the inhibitor exists in the tetrahedral boronate form at physiological pH, which is the species that forms a reversible covalent bond with the active-site serine [1][2]. Furthermore, the 4,5-difluoro pattern avoids the hydrolytic instability associated with ortho-fluorine substitution, making this compound more suitable for aqueous biochemical assays than 2,6-difluoro or 2,3,4,6-tetrafluoro analogs [3]. Researchers can use this building block to introduce a boronic acid warhead with predictable acidity and stability into larger inhibitor scaffolds via Suzuki coupling.

Precision Synthesis Where Regioisomeric Purity Is Critical for Downstream Biological Activity

The unique 4,5-difluoro-2-sulfonylpyrrolidine substitution pattern of this compound distinguishes it from its regioisomer CAS 486422-56-4, which places the sulfonyl group para to boron and one fluorine ortho to boron [1][2]. In structure-activity relationship (SAR) studies, even subtle changes in fluorine and sulfonamide positioning can dramatically alter target binding. Procurement of the correct CAS number (1704066-91-0) ensures that the intended regioisomer is incorporated into the final compound, avoiding confounding SAR results or the need for chromatographic separation of regioisomeric products [3].

Synthesis of 19F NMR Probe Molecules for Binding and Metabolism Studies

The two chemically distinct fluorine atoms at positions 4 and 5 provide a unique 19F NMR signature that can be exploited for studying molecular interactions, protein binding, and metabolic stability without the need for additional fluorination steps [1]. Unlike monofluoro analogs, the difluoro pattern offers a more complex and diagnostic 19F spectrum, while the sulfonamide group provides an additional handle for structural confirmation by 1H and 13C NMR [2]. This compound can be coupled to diverse aryl halides to generate probe molecules for 19F NMR-based screening assays.

Quote Request

Request a Quote for (4,5-Difluoro-2-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.